Prmt5-IN-17 is a small molecule compound designed to inhibit the protein arginine methyltransferase 5 (PRMT5), which plays a crucial role in various biological processes, including transcription regulation and cell signaling. PRMT5 is classified as a type II protein arginine methyltransferase, responsible for the symmetric dimethylation of arginine residues on target proteins, influencing gene expression and cellular functions.
Prmt5-IN-17 was identified through virtual screening methods aimed at discovering selective inhibitors of the PRMT5:MEP50 protein-protein interaction. This compound has shown promise in preclinical studies, particularly in inhibiting PRMT5-mediated pathways involved in cancer progression.
Prmt5-IN-17 belongs to the class of small molecule inhibitors targeting protein arginine methyltransferases, specifically focusing on the inhibition of PRMT5 activity. This classification is significant due to the role of PRMT5 in oncogenic processes and its potential as a therapeutic target in various cancers.
The synthesis of Prmt5-IN-17 involves several steps that include the design of analogs based on known structures, followed by chemical synthesis and purification. The initial identification of Prmt5-IN-17 was facilitated by virtual screening against the PRMT5:MEP50 complex, where molecular docking techniques were employed to predict binding affinities and interactions.
Prmt5-IN-17 features a complex molecular structure characterized by specific functional groups that facilitate its interaction with the PRMT5 enzyme. The detailed molecular formula and structural representation illustrate the arrangement of atoms within the compound.
Prmt5-IN-17 undergoes specific chemical reactions that are critical for its efficacy as an inhibitor. These reactions primarily involve non-covalent interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking with residues in the PRMT5 active site.
The mechanism of action for Prmt5-IN-17 involves its binding to the PRMT5 enzyme, disrupting its interaction with MEP50 and preventing substrate methylation. This inhibition leads to altered gene expression profiles associated with cancer progression.
Prmt5-IN-17 exhibits several notable physical properties that influence its biological activity:
Key chemical properties include:
Prmt5-IN-17 is primarily investigated for its potential applications in cancer therapy due to its ability to inhibit PRMT5-mediated signaling pathways. Its specificity for disrupting protein-protein interactions makes it a valuable tool for studying arginine methylation's role in cellular processes and developing targeted therapies for malignancies associated with aberrant PRMT5 activity.
CAS No.: 80181-31-3
CAS No.: 7306-96-9
CAS No.: 24622-61-5
CAS No.: 14269-75-1
CAS No.:
CAS No.: 1426938-62-6